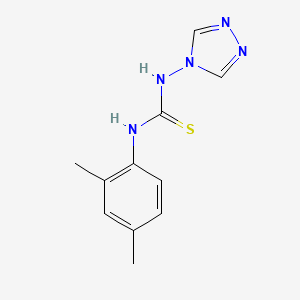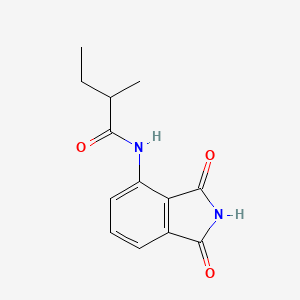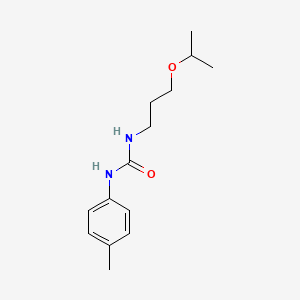![molecular formula C17H21ClN2O2S2 B4820172 N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide](/img/structure/B4820172.png)
N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide
Overview
Description
N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPTH and is known for its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
Mechanism of Action
CPTH works by binding to the active site of N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide and inhibiting their activity. This leads to an increase in histone acetylation, which in turn results in changes in gene expression. This mechanism of action has been studied extensively, and CPTH has been shown to be a potent inhibitor of HDAC activity.
Biochemical and Physiological Effects:
CPTH has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit HDAC activity, CPTH has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. These effects have been attributed to changes in gene expression that result from HDAC inhibition.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPTH in lab experiments is its specificity for N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide. Unlike other HDAC inhibitors, CPTH does not inhibit other enzymes that are involved in histone modification. This makes it a valuable tool for studying the specific role of N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide in biological processes. However, one limitation of using CPTH is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve complete inhibition of HDAC activity at lower concentrations.
Future Directions
There are several future directions for research involving CPTH. One area of interest is the development of more potent HDAC inhibitors based on the structure of CPTH. Another area of interest is the use of CPTH in combination with other drugs to enhance its therapeutic potential. Additionally, further studies are needed to fully understand the role of N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide in various biological processes and to identify potential therapeutic targets for diseases associated with HDAC dysregulation.
Scientific Research Applications
CPTH has been widely used in scientific research as a tool to study the role of N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide in various biological processes. N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide are known to play a critical role in regulating gene expression, and their dysregulation has been implicated in several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
N-[(E)-1-(5-chlorothiophen-2-yl)butylideneamino]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S2/c1-5-6-14(15-7-8-16(18)23-15)19-20-24(21,22)17-12(3)9-11(2)10-13(17)4/h7-10,20H,5-6H2,1-4H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXVGIRSUIZFOB-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNS(=O)(=O)C1=C(C=C(C=C1C)C)C)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\NS(=O)(=O)C1=C(C=C(C=C1C)C)C)/C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(2-chlorobenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4820113.png)


![1-acetyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-piperidinecarboxamide](/img/structure/B4820130.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4820137.png)


![3-(4-benzyl-3-oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B4820144.png)
![7-[3-(dimethylamino)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4820148.png)

![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4820166.png)
![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4820169.png)
![4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4820177.png)
![3-methyl-6-{[3-(trifluoromethyl)phenyl]amino}-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B4820186.png)